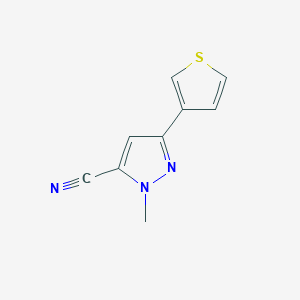

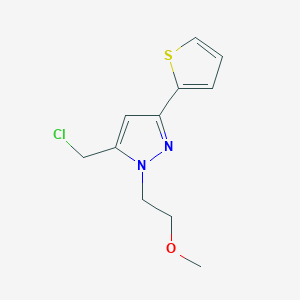

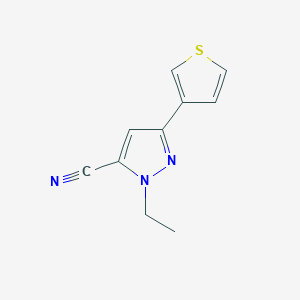

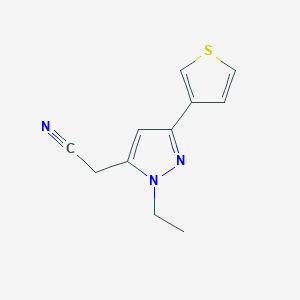

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

描述

Thiophene-3-acetic acid is an organosulfur compound with the formula HO2CCH2C4H3S . It is a white solid and is one of two isomers of thiophene acetic acid . Thiophene-3-acetic acid has attracted attention as a precursor to functionalized derivatives of polythiophene .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation-like reactions or subsequent functionalization of the thiophene ring . Recent approaches to the regioselective synthesis of substituted thiophenes start from acyclic precursors, mainly based on heterocyclization of functionalized alkynes .Molecular Structure Analysis

The molecular structure of thiophene-3-acetic acid consists of a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

Thiophene-3-acetic acid is a colorless or white solid with a density of 1.336 g/cm3 . Its melting point is 79–80 °C .科学研究应用

Polymer Synthesis

This compound can be used in the synthesis of polythiophenes , which are polymers with a thiophene ring as the repeating unit. Polythiophenes have been studied for their electronic properties, making them suitable for use in organic solar cells , organic light-emitting diodes (OLEDs) , and organic field-effect transistors (OFETs) . The unique structure of thiophene-containing compounds allows for the creation of polymers with both hydrophobic and hydrophilic properties, which can be advantageous in various applications.

Sensing Applications

The compound’s ability to form polymers with fluorescent properties makes it a candidate for use in sensing applications . These polymers can act as water-soluble sensing agents for detecting DNA , proteins , small bioanalytes , metal ions , and surfactants . The sensing mechanism is typically based on changes in UV-Vis and photoluminescence spectra upon binding with analytes .

Material Science

In material science, thiophene derivatives are known for their role as corrosion inhibitors . The compound could potentially be used to develop new materials that prevent corrosion in metals, which is particularly useful in industrial applications .

Organic Semiconductors

Thiophene derivatives are pivotal in the advancement of organic semiconductors . The compound’s structure could be utilized to improve the performance of semiconducting materials used in various electronic devices .

Pharmacological Research

Thiophene-based molecules exhibit a range of pharmacological properties. This particular compound could be explored for potential anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects, among others. Its structure allows for the possibility of synthesizing new drugs with improved efficacy and reduced side effects .

Conducting Polymers

The compound can be used to create conducting polymers with cholesteryl side chains. These polymers have applications in electrochemical devices and can be polymerized chemically or electrochemically .

Fluorescent Properties

Due to its potential to form polymers that exhibit fluorescence, this compound can be used to develop materials with specific fluorescent emissions. These materials can be applied in bioimaging and diagnostic tools .

Environmental Stability

The environmental stability of thiophene derivatives makes them suitable for long-term applications in harsh conditions. This compound could contribute to the development of materials that maintain their properties over time, even when exposed to environmental stressors .

作用机制

未来方向

Thiophene derivatives have been attracting attention due to their potential applications in various fields. They are being studied for their use in organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also show promise in the field of medicinal chemistry due to their diverse biological effects .

属性

IUPAC Name |

2-(4-thiophen-3-ylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-9(13)5-11-4-8(3-10-11)7-1-2-14-6-7/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWFJQYJAJWFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN(N=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。